cis-3,5-Dimethyl-piperidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,5S)-3,5-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQUQDQYYCABAJ-UKMDXRBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CNC1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37087-93-7 | |
| Record name | rac-(3R,5S)-3,5-dimethylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For cis-3,5-dimethylpiperidine (B12482), NMR confirms the covalent framework and provides crucial information about the relative orientation of the substituents.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the structure of cis-3,5-dimethylpiperidine. The chemical shifts (δ) and coupling constants (J) of the signals are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively.
In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring and the methyl groups give rise to characteristic signals. The analysis of coupling constants, particularly the vicinal couplings (³JHH), helps in confirming the cis relationship of the methyl groups. whiterose.ac.uk For the cis isomer, which predominantly adopts a chair conformation with the two methyl groups in an equatorial position, specific J-values are expected between the axial and equatorial protons of the ring.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The cis isomer is expected to show distinct signals for the methyl carbons, the C3/C5 carbons bearing the methyl groups, the C4 carbon, and the C2/C6 carbons adjacent to the nitrogen atom.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Piperidine Derivatives Note: Specific data for the hydrochloride salt is sparse in public literature; data is often presented for the free base. The protonated nitrogen in the hydrochloride salt would significantly shift adjacent proton and carbon signals downfield.
| Nucleus | Assignment | Typical Chemical Shift (ppm) for cis-3,5-Dimethylpiperidine |
| ¹³C NMR | C2/C6 | ~50-55 |
| C3/C5 | ~30-35 | |
| C4 | ~40-45 | |
| -CH₃ | ~19-22 | |
| ¹H NMR | NH (free base) | Broad singlet, variable |
| H2/H6 (axial & eq.) | ~2.5-3.2 | |
| H3/H5 (axial) | ~0.8-1.2 | |
| H4 (axial & eq.) | ~1.5-1.9 | |
| -CH₃ | Doublet, ~0.8-1.0 |
This table is illustrative. Actual chemical shifts can vary based on the solvent and whether the compound is the free base or the hydrochloride salt.
While one-dimensional NMR suggests a structure, two-dimensional (2D) NMR experiments provide definitive proof of molecular connectivity. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.
HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for unambiguous assignment of which protons are bonded to which carbons.
The piperidine ring is not static; it undergoes a rapid "chair-flip" conformational interchange at room temperature. For cis-3,5-dimethylpiperidine, this involves an equilibrium between two chair conformations. One conformation has both methyl groups in the equatorial position (diequatorial), which is sterically favored. The other, less stable conformation, would have both methyl groups in the axial position (diaxial).
Dynamic NMR (DNMR) studies, conducted by recording spectra at various temperatures, can be used to study this equilibrium. At low temperatures, the ring flip can be slowed down enough on the NMR timescale to observe separate signals for the two distinct conformers. By analyzing the changes in the spectra as the temperature is raised, it is possible to calculate the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational equilibrium and the kinetic activation barrier for the chair-flip process.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present. For cis-3,5-dimethylpiperidine hydrochloride, the spectra would be dominated by vibrations of the piperidinium (B107235) ring and the methyl groups.
In the FT-IR spectrum, key absorptions would include:
N-H Stretching: A broad and strong band in the 2700-3300 cm⁻¹ region, characteristic of the ammonium (B1175870) salt (R₂NH₂⁺).
C-H Stretching: Multiple sharp bands between 2850 and 3000 cm⁻¹ for the aliphatic C-H bonds of the ring and methyl groups.
N-H Bending: A band around 1560-1610 cm⁻¹.
C-H Bending: Bands in the 1350-1470 cm⁻¹ region.
C-N Stretching: Typically found in the 1000-1250 cm⁻¹ fingerprint region.
Raman spectroscopy provides complementary information. nih.gov While C-N and O-H (from any moisture) bonds give strong IR signals, the C-C and symmetric C-H vibrations of the ring often produce strong signals in the Raman spectrum.
Table 2: Key Vibrational Frequencies for Piperidine Derivatives
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Expected Appearance for Hydrochloride Salt |
| N⁺-H Stretch | FT-IR | 2700-3300 | Broad, Strong |
| C-H Stretch | FT-IR, Raman | 2850-3000 | Sharp, Medium-Strong |
| N⁺-H Bend | FT-IR | 1560-1610 | Medium |
| C-H Bend | FT-IR | 1350-1470 | Medium |
| C-N Stretch | FT-IR | 1000-1250 | Medium |
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. nih.gov For cis-3,5-dimethylpiperidine hydrochloride, the analysis would typically be performed on the free base after the loss of HCl in the instrument's inlet.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base, C₇H₁₅N, at a mass-to-charge ratio (m/z) of 113.20. nih.govchemscene.com High-resolution mass spectrometry could confirm the elemental composition as C₇H₁₅N.
The fragmentation pattern provides clues to the structure. Common fragmentation pathways for cyclic amines include:
Alpha-Cleavage: The loss of a substituent adjacent to the nitrogen atom. For this molecule, this would involve the loss of a hydrogen atom or, more significantly, cleavage of the C2-C3 or C6-C5 bond.
Loss of a Methyl Group: A peak at m/z 98 (M-15) would correspond to the loss of a CH₃ radical.
Table 3: Expected Mass Spectrometry Fragmentation for cis-3,5-Dimethylpiperidine
| m/z Value | Identity | Interpretation |
| 113 | [M]⁺ | Molecular ion of the free base (C₇H₁₅N) |
| 98 | [M-CH₃]⁺ | Loss of a methyl group |
| 70 | [C₄H₈N]⁺ | Ring cleavage fragments |
| 56 | [C₃H₆N]⁺ | Ring cleavage fragments |
X-ray Crystallography for Solid-State Stereochemical Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of the cis stereochemistry.
While obtaining a suitable single crystal of cis-3,5-dimethylpiperidine hydrochloride can be challenging, a successful analysis would reveal:
The absolute configuration of the methyl groups relative to the piperidine ring, confirming the cis arrangement.
The preferred chair conformation of the piperidinium ring in the solid state.
The position of the chloride anion and the hydrogen atoms on the nitrogen, showing the ionic interaction and hydrogen bonding network that stabilizes the crystal lattice.
In cases where single crystals are difficult to grow, powder X-ray diffraction (PXRD) can be used to identify the crystalline form and, with advanced computational methods, can sometimes be used to solve the crystal structure. mdpi.com The utility of X-ray crystallography for confirming the stereochemistry of substituted piperidines has been demonstrated in related systems. whiterose.ac.uk
Stereochemical and Conformational Analysis of Cis 3,5 Dimethylpiperidine
Diastereomeric and Enantiomeric Aspects of 3,5-Dimethylpiperidine (B146706)
3,5-Dimethylpiperidine, with the chemical formula C₇H₁₅N, possesses two stereocenters at the C3 and C5 positions of the piperidine (B6355638) ring. wikipedia.orgnih.gov This substitution pattern gives rise to two diastereomers: a cis isomer and a trans isomer. tuodaindus.com These isomers differ in the relative orientation of the two methyl groups with respect to the plane of the ring. tuodaindus.com
In the cis isomer, both methyl groups are situated on the same side of the piperidine ring. tuodaindus.com This configuration results in a meso compound, meaning it is achiral and superimposable on its mirror image, despite having chiral centers. The plane of symmetry runs through the nitrogen atom and bisects the C3-C4-C5 angle.
Conversely, the trans isomer has the two methyl groups on opposite sides of the ring. tuodaindus.com This arrangement lacks a plane of symmetry, rendering the molecule chiral. Therefore, the trans isomer exists as a pair of enantiomers: (3R,5S)-3,5-dimethylpiperidine and (3S,5R)-3,5-dimethylpiperidine. In total, 3,5-dimethylpiperidine exists as a set of three stereoisomers: the achiral cis form and the chiral (R,R/S,S) enantiomeric pair of the trans form. wikipedia.org
The synthesis of 3,5-dimethylpiperidine, typically through the hydrogenation of 3,5-dimethylpyridine (B147111), often yields a mixture of both cis and trans diastereomers. wikipedia.orgtuodaindus.com The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions. tuodaindus.comnih.gov For instance, hydrogenation using a 10% Palladium on carbon (Pd/C) catalyst tends to favor the formation of the trans isomer over the cis isomer. nih.gov Separation of these diastereomers is commonly achieved through methods like fractional crystallization or chromatography. tuodaindus.com
| Isomer Configuration | Chirality | Description |
| cis-3,5-Dimethylpiperidine (B12482) | Achiral (meso) | Both methyl groups are on the same side of the ring. |
| trans-3,5-Dimethylpiperidine | Chiral | Exists as a pair of enantiomers (R,R/S,S); methyl groups are on opposite sides of the ring. wikipedia.org |
Conformational Preferences and Ring Dynamics in Solution and Solid States
The piperidine ring is not planar and, like cyclohexane, adopts a chair conformation to minimize angular and torsional strain. For cis-3,5-dimethylpiperidine, two principal chair conformations are possible through ring inversion. In one conformation, both methyl groups occupy equatorial positions (diequatorial). In the other, both methyl groups occupy axial positions (diaxial).
In solution, there is a strong preference for the diequatorial conformation. This preference is driven by the avoidance of significant steric hindrance, specifically 1,3-diaxial interactions, that would occur in the diaxial conformation. chegg.com The strain associated with two methyl groups interacting with the axial hydrogen atoms at the C2, C4, and C6 positions makes the diaxial form energetically unfavorable. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational equilibria in solution. cdnsciencepub.commq.edu.au Analysis of coupling constants and chemical shifts in ¹H and ¹³C NMR spectra allows for the determination of the dominant conformation. nih.govrsc.org
The solid-state conformation, typically determined by single-crystal X-ray diffraction, often locks the molecule into its lowest energy conformation. For cis-3,5-dimethylpiperidine hydrochloride, the molecule is expected to exist exclusively in the diequatorial chair conformation, as this minimizes intramolecular steric repulsions. The protonation of the nitrogen atom to form the hydrochloride salt introduces an N-H bond, which will preferentially orient itself to minimize steric clashes, typically adopting an equatorial position.
Influence of Methyl Substituents on Piperidine Ring Conformation
The two methyl groups in cis-3,5-dimethylpiperidine play a defining role in establishing the conformational landscape of the molecule. The energetic penalty associated with placing a methyl group in an axial position on a six-membered ring is a well-established principle in conformational analysis.
In the cis isomer, the diequatorial conformation is highly favored because it places both bulky methyl groups in the less sterically hindered equatorial positions. The alternative diaxial conformation would introduce severe 1,3-diaxial interactions between the two methyl groups and the axial hydrogens on the ring, a highly destabilizing effect. This strong energetic preference means that the cis isomer is conformationally much more rigid than a monosubstituted piperidine, existing predominantly in the diequatorial state. chegg.com This conformational locking has significant implications for its reactivity and how it interacts with other molecules.
Theoretical and Computational Chemistry Approaches to Conformational Landscape
Computational chemistry provides powerful tools for investigating the structure, stability, and electronic properties of molecules like cis-3,5-dimethylpiperidine. unipd.it These methods complement experimental data by providing detailed energetic and structural information that can be difficult to obtain otherwise. semanticscholar.org
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For cis-3,5-dimethylpiperidine, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the distribution of electron density. researchgate.netnih.gov
Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov This is particularly useful for understanding intermolecular interactions.
Molecular mechanics and other quantum chemical calculations are instrumental in mapping the conformational energy landscape of flexible molecules. unipd.itucl.ac.uk Molecular mechanics employs classical physics principles to calculate the potential energy of a molecule as a function of its geometry. It is computationally less expensive than quantum methods and is well-suited for scanning the potential energy surface to identify stable conformers and the energy barriers for interconversion (e.g., ring inversion). unipd.it
For cis-3,5-dimethylpiperidine, these calculations can quantify the energy difference between the diequatorial and diaxial chair conformations, confirming the strong preference for the former. Quantum chemical methods, such as ab initio and DFT, can then be used to perform more accurate geometry optimizations and energy calculations for the identified low-energy conformers. researchgate.netnih.gov These calculations provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's three-dimensional structure. nih.gov
| Computational Method | Application to cis-3,5-Dimethylpiperidine | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reactivity descriptors. researchgate.net | Provides HOMO-LUMO gap, electrostatic potential maps, and optimized structural parameters. nih.gov |
| Molecular Mechanics (MM) | Rapid exploration of the conformational space to identify stable conformers. unipd.it | Determines relative energies of chair conformations (diequatorial vs. diaxial) and barriers to ring inversion. |
| Quantum Chemical Calculations | High-accuracy energy and geometry calculations for specific conformers. nih.gov | Refines the structures and energies of conformers identified by molecular mechanics. |
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Chiral Building Block and Scaffold in Organic Synthesis
The piperidine (B6355638) ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. The introduction of defined stereocenters, as seen in cis-3,5-dimethylpiperidine (B12482), provides a strategic starting point for the synthesis of intricate molecular targets.
Role in Asymmetric Synthesis of Complex Molecular Architectures
The cis-configuration of the two methyl groups on the piperidine ring provides a defined three-dimensional structure that is utilized by chemists to control the stereochemical outcome of subsequent reactions. This makes it a valuable chiral building block for constructing molecules with multiple stereocenters. sigmaaldrich.comrsc.org The synthesis of complex molecules, such as certain alkaloids and pharmaceutical intermediates, often relies on starting materials with pre-existing chirality to guide the formation of new chiral centers. rsc.org For instance, chiral piperidine derivatives are crucial in the development of drugs targeting the central nervous system, where specific stereoisomers can exhibit significantly different pharmacological activities. tuodaindus.com The use of such chiral synthons can lead to highly stereoselective transformations, achieving enantiomeric excesses that are often above 90%. researchgate.net The development of synthetic routes using chiral building blocks like cis-3,5-dimethylpiperidine is a cornerstone of modern medicinal chemistry, enabling the creation of potent and selective therapeutic agents. nih.gov
Precursor for the Synthesis of Substituted Piperidine Derivatives
Cis-3,5-Dimethylpiperidine hydrochloride serves as a versatile precursor for a wide array of substituted piperidine derivatives. nih.gov Its nitrogen atom can be readily functionalized, and the ring itself can undergo further modifications, allowing for the generation of a library of related compounds. These derivatives are explored for various applications, including their potential as enzyme inhibitors. For example, some 3,5-dimethylpiperidine (B146706) derivatives have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. tuodaindus.com The synthesis of these derivatives often involves standard organic transformations such as N-alkylation, acylation, and coupling reactions, which can be performed on the cis-3,5-dimethylpiperidine core. nih.gov The compound is also a precursor to the drug tibric acid. wikipedia.org
Development of Mimetic Structures for Investigating Biological Recognition Mechanisms
The defined spatial arrangement of the methyl groups in cis-3,5-dimethylpiperidine makes it a useful scaffold for creating molecules that mimic the structure of peptide turns or other biological recognition motifs. By incorporating this rigid piperidine core into larger molecules, researchers can constrain the conformational flexibility of the molecule, which is crucial for studying interactions with biological targets such as enzymes and receptors. While direct examples involving cis-3,5-dimethylpiperidine hydrochloride are specific to broader research, the principle of using substituted piperidines to create structural mimics is a well-established strategy in medicinal chemistry. rsc.orgnih.gov These mimetic structures help in understanding the key pharmacophoric features required for biological activity and in the design of novel therapeutic agents. tuodaindus.com
Function as an Organic Structure-Directing Agent (OSDA) in Zeolite Synthesis
In materials science, the quaternized form of cis-3,5-dimethylpiperidine, typically N,N-dimethyl-cis-3,5-dimethylpiperidinium hydroxide (B78521), has emerged as a highly effective organic structure-directing agent (OSDA). OSDAs are organic molecules that guide the formation of specific porous crystalline structures in zeolites during their hydrothermal synthesis. nih.govnih.gov
Directed Synthesis of Specific Zeolite Topologies (e.g., SSZ-39, ZSM-11)
The size and shape of the N,N-dimethyl-3,5-dimethylpiperidinium cation have been found to be particularly well-suited for the templating of the AEI topology, which corresponds to the zeolite SSZ-39. google.comethernet.edu.et SSZ-39 is a small-pore zeolite that has garnered significant interest for its applications in catalysis, particularly in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from diesel engine exhaust. google.comresearchgate.net The synthesis of SSZ-39 often involves the transformation of other zeolites, such as ZSM-5 or Beta, in the presence of an OSDA like a derivative of 3,5-dimethylpiperidine. researchgate.net
Furthermore, 3,5-dimethylpiperidinium compounds have been successfully employed as templating agents for the synthesis of ZSM-11, a zeolite with the MEL topology. google.comresearchgate.netgoogle.com Research has shown that using these compounds can lead to the formation of ZSM-11 in a pure phase, which has been a challenge with other templating agents that often lead to intergrowths with the closely related ZSM-5 (MFI topology). researchgate.netgoogle.com
| Zeolite | Topology | OSDA Precursor | Key Application |
| SSZ-39 | AEI | 3,5-Dimethylpiperidine | Selective Catalytic Reduction (SCR) of NOx google.comresearchgate.net |
| ZSM-11 | MEL | 3,5-Dimethylpiperidine | Clean Petrochemical Catalysis google.comacsmaterial.com |
Impact of cis/trans Isomer Ratio on Zeolite Crystallization and Properties
Research has demonstrated that the isomeric purity of the 3,5-dimethylpiperidine-based OSDA has a profound impact on the synthesis of SSZ-39. nih.govresearchgate.net Specifically, the ratio of the cis to trans isomers of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide influences the crystallization kinetics and the final properties of the zeolite.
Studies have shown that the trans isomer is preferentially incorporated into the SSZ-39 framework during crystallization. nih.gov An increase in the proportion of the trans isomer in the synthesis gel leads to a significant acceleration of the crystallization process. For example, increasing the trans isomer content from 14% to 80% can reduce the crystallization time by approximately 30%. nih.gov This is attributed to the stronger binding of the trans isomer to the faujasite (FAU) zeolite, which is often used as the aluminum source in SSZ-39 synthesis. nih.govresearchgate.net
The cis/trans ratio can also have a mild effect on the final composition of the zeolite, such as the silicon-to-aluminum (Si/Al) ratio. researchgate.net The selective uptake of the trans isomer means that the composition of the OSDA in the final product can differ from the initial ratio in the synthesis mixture. This selective incorporation underscores the critical role of OSDA stereochemistry in directing the formation of specific zeolite structures and properties. nih.gov
| Property | Effect of Increasing trans-Isomer Content |
| Crystallization Kinetics | Accelerated; up to 30% reduction in crystallization time nih.gov |
| Isomer Incorporation | Preferential uptake of the trans isomer into the zeolite framework nih.govresearchgate.net |
| Zeolite Composition (Si/Al ratio) | Mildly sensitive to the trans isomer content researchgate.net |
Mechanistic Studies of OSDA Template Functionality in Zeolite Formation
cis-3,5-Dimethylpiperidine derivatives, particularly its N-quaternized onium salts, serve as highly effective Organic Structure-Directing Agents (OSDAs) in the hydrothermal synthesis of zeolites. Zeolites are crystalline aluminosilicates with porous structures, and the OSDA molecule acts as a template, guiding the formation of the inorganic framework to produce a specific pore and channel architecture.
Research has demonstrated that N,N-dimethyl-3,5-dimethylpiperidinium cations can direct the formation of specific zeolite structures like SSZ-39 and ZSM-11. tuodaindus.comsigmaaldrich.com The mechanism of this templating function is closely tied to the stereochemistry of the OSDA. In the synthesis of SSZ-39, the ratio of trans to cis isomers of the N,N-dimethyl-3,5-dimethylpiperidinium hydroxide OSDA has a significant impact on the crystallization process. google.com An increased concentration of the trans isomer relative to the cis isomer can accelerate the reaction rate, increase the yield of the final zeolite product, and allow for better control over the aluminum content within the zeolite framework. google.com This suggests that the specific shape and size of the OSDA isomer fit snugly within the forming crystalline lattice, stabilizing the desired structure over other potential phases.
The synthesis can be achieved through various methods, including the interzeolite transformation of more common zeolites like ZSM-5 and Beta in the presence of a cis-3,5-dimethylpiperidine-derived OSDA. researchgate.net Furthermore, solvent-free synthesis methods using N,N-dimethyl-3,5-dimethylpiperidine as the OSDA have been developed for producing aluminosilicate (B74896) SSZ-39, offering a more environmentally friendly and efficient manufacturing pathway. tuodaindus.com
Derivatization for the Generation of Novel Chemical Entities
The piperidine ring is a versatile scaffold that can be chemically modified at the nitrogen atom or on the ring itself to produce a diverse range of new molecules with unique properties.
N-Quaternization Reactions and Onium Salt Formation
N-Quaternization is a fundamental derivatization reaction for piperidines, converting the secondary amine into a quaternary ammonium (B1175870) salt, also known as an onium salt. These salts are critical for applications such as phase-transfer catalysis and, as discussed previously, as OSDAs in zeolite synthesis. google.compatsnap.com
The reaction typically involves the N-alkylation of the piperidine nitrogen. A common method is the reaction of cis-3,5-dimethylpiperidine with an excess of an alkyl halide, such as methyl iodide or ethyl bromide. researchgate.net The reaction can be carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), often with a base like potassium carbonate to neutralize the hydrohalic acid formed during the reaction. researchgate.net
A specific industrial method for producing a 3,5-dimethyl piperidine onium salt for use as a zeolite template involves a multi-step process. First, 3,5-dimethylpyridine (B147111) is reacted with chloromethane (B1201357) to form 1,3,5-trimethylpyridinium quaternary ammonium salt. This intermediate is then hydrogenated using a catalyst to yield 1,3,5-trimethylpiperidine. Subsequent reaction with dimethyl carbonate generates the final 3,5-dimethyl piperidine onium salt. patsnap.com
Table 1: N-Quaternization Reaction Conditions
| Reactant | Reagent(s) | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Piperidine | Excess Alkyl Halide (e.g., MeI, EtBr) | Acetonitrile | Room Temperature | N,N-dialkylpiperidinium salt |
| Piperidine | Alkylating Agent, K₂CO₃ | Dry DMF | Room Temperature | N-alkylpiperidine or Quaternary Salt |
Strategies for N-Functionalization and Ring System Modification
Beyond quaternization, the cis-3,5-dimethylpiperidine scaffold can be extensively modified through N-functionalization and direct alteration of the ring system.
N-Functionalization: This involves attaching various functional groups to the nitrogen atom. N-alkylation with a controlled amount of alkylating agent can yield the mono-N-alkylated product rather than the quaternary salt. researchgate.net N-arylation, the attachment of an aryl group, is another key modification. This can be achieved by reacting the piperidine with an activated aryl halide, such as a fluoronitrobenzene, in the presence of a strong base like potassium tert-butoxide in a solvent like DMSO. researchgate.netsemanticscholar.org These N-aryl piperidines are important substructures in many pharmacologically active molecules. nih.gov
Ring System Modification: The carbon framework of the piperidine ring can also be altered. For instance, the ring can be regioselectively alkylated at the 3-position. This is accomplished by first converting the piperidine to an enamine or enamide anion, which then acts as a nucleophile to attack an alkyl halide. odu.edu Furthermore, the stereochemistry of the ring substituents can be manipulated. Hydrogenation of a corresponding disubstituted pyridine (B92270) can lead to the cis-piperidine diastereomer, which can then be treated with a base to cause epimerization, yielding the trans diastereomer. nih.gov These modifications allow for fine-tuning of the molecule's three-dimensional shape, which is crucial for applications in drug design and catalysis.
Development of Chemical Probes for Mechanistic Investigations
Derivatives of cis-3,5-dimethylpiperidine are valuable for creating chemical probes to investigate complex biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study that target's function.
In one notable example, a series of novel chemical probes for the dopamine (B1211576) transporter (DAT) was developed using a cis-3,5-dimethylpiperazine scaffold, a close structural analogue of piperidine. nih.gov Researchers synthesized [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogues. These compounds were designed by modifying the structure of a known sigma receptor antagonist, rimcazole, to improve its binding affinity and selectivity for the DAT. nih.gov The most potent compound developed in the series demonstrated high-affinity binding to the DAT, comparable to well-known DAT inhibitors. nih.gov This work highlights how the cis-3,5-dimethyl-substituted heterocyclic framework can be incorporated into larger molecules to create potent and selective tools for exploring the mechanisms of neurotransmission and for drug discovery efforts. nih.gov
Future Research Directions for Cis 3,5 Dimethyl Piperidine Hydrochloride
Innovation in Green Chemistry Approaches for its Synthesis
The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. For cis-3,5-Dimethyl-piperidine hydrochloride, future efforts will likely concentrate on moving away from classical methods that may involve harsh reagents or generate significant waste.
Research into green chemistry approaches for synthesizing substituted piperidines is already underway, providing a roadmap for future work on the cis-3,5-dimethyl derivative. capes.gov.brnih.gov Key areas of innovation include:
Solvent-Free Reactions: Inspired by syntheses of other piperidine-containing structures, researchers can explore solvent-free or aqueous conditions for the cyclization and reduction steps required to form the 3,5-dimethylpiperidine (B146706) ring. acgpubs.orgajchem-a.com For instance, some syntheses of thiophene-based Schiff bases containing piperidine (B6355638) rings have been achieved without any catalyst or solvent. acgpubs.org
Flow Chemistry and Electrochemistry: The use of electrochemical flow cells presents a scalable and efficient method for synthesizing substituted piperidines. nih.gov This technique allows for on-demand production and can minimize the use of hazardous reagents, offering a greener alternative to traditional batch processing. nih.gov
Novel Catalysis: The development of non-toxic and reusable catalysts is a significant goal. ajchem-a.com Future research could investigate earth-abundant metal catalysts or even water-catalyzed reactions, which have been shown to proceed through hydrogen bonding, to synthesize the piperidine core. ajchem-a.com
These green approaches aim to improve efficiency, reduce environmental impact, and lower costs associated with the synthesis of this important chemical building block.
Advanced Computational Modeling for Precise Stereochemical Predictions
The biological activity and material properties of chiral molecules like 3,5-dimethylpiperidine are intrinsically linked to their stereochemistry. The cis configuration denotes a specific spatial arrangement of the two methyl groups. Advanced computational modeling offers a powerful tool for predicting and understanding this stereochemistry with high precision, guiding synthetic efforts and preventing costly trial-and-error experimentation.
Density Functional Theory (DFT) has emerged as a robust method for these predictions. researchgate.netippi.ac.ir Future research can leverage DFT to:
Predict Stereoselectivity: By calculating the energy differences between transition states leading to different stereoisomers (cis vs. trans), researchers can predict the most likely outcome of a synthetic reaction. ippi.ac.ir Studies on metallocene catalysts have shown a strong correlation between DFT-calculated energy differences and experimentally observed stereoselectivity. ippi.ac.ir
Analyze Conformational Stability: Computational methods can determine the most stable conformations of the N-acyliminium ions or other intermediates involved in the synthesis, providing insights into the factors that control the final stereochemical outcome. researchgate.net
Understand Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanism of a reaction, revealing the subtle electronic and steric interactions that favor the formation of the cis isomer. rsc.org This understanding is crucial for designing new catalysts and reaction conditions that are highly selective. rsc.org
The table below illustrates the type of data that can be generated through computational studies to guide stereoselective synthesis.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Transition State Energy Calculation | Energy difference (ΔE) between cis and trans pathways |
| DFT with Solvent Modeling | Isomerization Energy Analysis | Relative stability of cis vs. trans isomers in solution |
| Molecular Dynamics | Conformational Sampling | Dominant conformers of reaction intermediates |
These computational approaches not only predict outcomes but also provide a fundamental understanding of the underlying principles governing stereoselectivity. rsc.orgrsc.org
Exploration of Novel Applications in Supramolecular Chemistry and Catalysis
The unique structural and electronic properties of the piperidine ring make it an attractive component for applications beyond its traditional use as a synthetic building block. Future research is expected to explore the role of this compound in the fields of supramolecular chemistry and catalysis.
In supramolecular chemistry , non-covalent interactions are used to construct large, well-ordered assemblies. The piperidinium (B107235) ion, formed from the hydrochloride salt, can participate in hydrogen bonding and electrostatic interactions, making it a candidate for building supramolecular structures.
In catalysis , piperidine derivatives can act as ligands for metal catalysts or as organocatalysts themselves. The cis arrangement of the methyl groups creates a specific steric environment that could be exploited to control the selectivity of catalytic reactions. For example, palladium catalysts incorporating piperidine-like ligands have been used for the selective cross-coupling of amines. molaid.com
Potential research directions include:
Designing chiral catalysts where the cis-3,5-dimethylpiperidine (B12482) moiety imparts stereocontrol.
Using the hydrochloride salt as a building block for crystalline co-crystals or metal-organic frameworks (MOFs) with defined pore structures.
Investigating its use as a template or guest molecule in host-guest chemistry, where it could bind within the cavity of a larger host molecule.
High-Throughput Methodologies for Discovering New Structure-Directing Agent Applications
One of the most promising future applications for this compound is as an Organic Structure-Directing Agent (OSDA) in the synthesis of zeolites. Zeolites are crystalline microporous materials with widespread applications in industrial catalysis and separations. jlu.edu.cn The synthesis of a specific zeolite topology often requires a specific OSDA to guide the crystallization process. rsc.orgnih.gov
Traditional OSDA discovery is a laborious, trial-and-error process. mit.edu High-throughput (HT) methodologies are set to revolutionize this field by rapidly screening potential candidates. Future research involving this compound would integrate it into HT workflows.
The process involves:
Computational Screening: High-throughput calculations are used to predict the binding energy and geometric fit of thousands of potential OSDAs, including cis-3,5-dimethylpiperidine, within various zeolite frameworks. jlu.edu.cnmit.edu This creates a database of candidates ranked by their potential effectiveness for targeting specific topologies. mit.edu
Automated Synthesis: A high-throughput synthesis platform can then test dozens or hundreds of synthesis conditions simultaneously, using the most promising OSDAs identified in the computational screen. mit.edu
Advanced Characterization: Rapid characterization techniques, such as powder X-ray diffraction, are used to analyze the products and identify successful syntheses of new or desired zeolite phases.
Recently, Large Language Models (LLMs) like GPT-4 have even been used to propose novel OSDA candidates, which are then evaluated using computational workflows, demonstrating a powerful synergy between artificial intelligence and experimental science. chemrxiv.org By incorporating this compound into these HT screening programs, researchers can efficiently explore its potential to direct the formation of novel or commercially valuable zeolite structures. jlu.edu.cn
Q & A
Q. Table 1: Key Synthetic Parameters for cis-3,5-Dimethyl-piperidine Hydrochloride
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Diastereoselectivity | >99:1 (via hydrogenation) | |
| Scale-Up Yield | 72% (gram-scale) | |
| Purification Method | Recrystallization (MeOH/CH₂Cl₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
